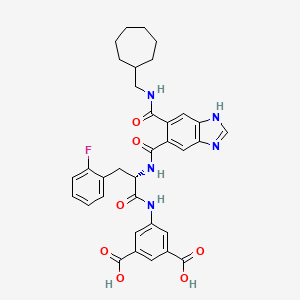

Gastrazole free acid

Description

Properties

CAS No. |

174610-98-1 |

|---|---|

Molecular Formula |

C34H34FN5O7 |

Molecular Weight |

643.7 g/mol |

IUPAC Name |

5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C34H34FN5O7/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47)/t29-/m0/s1 |

InChI Key |

CUVGKDWFTDAHSS-LJAQVGFWSA-N |

Isomeric SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)N=CN3 |

Canonical SMILES |

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)N=CN3 |

Appearance |

Solid powder |

Other CAS No. |

174610-98-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gastrazole free acid; Gastrazole; JB-95008; JB95008; JB 95008; |

Origin of Product |

United States |

Foundational & Exploratory

Gastrazole Free Acid: A Technical Deep Dive into its Mechanism of Action as a CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrazole free acid (also known as JB95008) is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor that is also known as the gastrin receptor. The gastrin/CCK2 receptor signaling axis plays a significant role in gastrointestinal physiology, including the regulation of gastric acid secretion and cellular growth. In the context of oncology, this pathway has been implicated in the proliferation and progression of certain cancers, most notably pancreatic cancer. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular target, the downstream signaling pathways it inhibits, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Antagonism of the CCK2 Receptor

This compound exerts its pharmacological effect through direct, competitive antagonism of the CCK2 receptor. Gastrin, a peptide hormone, is the primary endogenous ligand for this receptor. In certain pathological states, such as pancreatic cancer, tumor cells can express CCK2 receptors and respond to circulating gastrin with increased proliferation.[1][2]

Gastrazole, by binding to the CCK2 receptor, prevents the binding of gastrin and thereby blocks the initiation of downstream signaling cascades that promote cell growth and survival.[1][2] This targeted action makes Gastrazole a candidate for therapeutic intervention in cancers where the gastrin/CCK2 receptor axis is a key driver of malignancy.

Molecular Target: The Cholecystokinin-2 (CCK2) Receptor

The CCK2 receptor is a G-protein coupled receptor (GPCR) that binds both gastrin and cholecystokinin (CCK) with high affinity. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent initiation of intracellular signaling pathways. In pancreatic cancer cells, the expression of the CCK2 receptor has been documented, providing a rationale for targeting this receptor to inhibit tumor growth.[1]

Signaling Pathways Modulated by this compound

Activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling events that are crucial for cell proliferation, survival, and migration. The primary pathways implicated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway. By blocking the initial ligand-receptor interaction, Gastrazole effectively inhibits these downstream signaling events.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Upon gastrin binding to the CCK2 receptor, PI3K is activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell cycle progression and inhibit apoptosis. Gastrazole's antagonism of the CCK2 receptor prevents the activation of this pro-survival pathway.

References

- 1. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Rabeprazole Free Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Rabeprazole free acid, a prominent proton pump inhibitor. The following sections detail the core synthetic strategies, the synthesis of key intermediates, and specific experimental protocols with corresponding quantitative data.

Core Synthesis Strategy

The most common synthetic route to Rabeprazole involves a multi-step process. This process begins with the preparation of two key intermediates: a substituted pyridine derivative and a benzimidazole thiol. These intermediates are then coupled to form a thioether, which is subsequently oxidized to yield the final Rabeprazole free acid.

The generalized synthetic pathway can be broken down into the following key transformations:

-

Synthesis of 2-Mercaptobenzimidazole: This commercially available intermediate can also be synthesized from o-phenylenediamine.

-

Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: This is a critical multi-step process starting from a substituted pyridine.

-

Formation of Rabeprazole Sulfide: The two key intermediates are coupled to form 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.

-

Oxidation to Rabeprazole: The sulfide is oxidized to the corresponding sulfoxide, yielding Rabeprazole.

Data Presentation

The following tables summarize the quantitative data from various reported synthetic methods for Rabeprazole and its intermediates. Yields and purities can vary based on specific reaction conditions, scale, and purification methods.

Table 1: Synthesis of 2-Mercaptobenzimidazole

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| o-phenylenediamine | Carbon disulfide, Potassium hydroxide | Ethanol/Water | Reflux for 6 hours at 75-85°C | ~74 | [1] |

| o-phenylenediamine | N-aminorhodanine | Xylene | Heated for 5 hours | 87 | [2] |

| o-phenylenediamine | Carbon disulfide | Absolute Ethanol | 150°C for 15 hours in an autoclave | Not Specified | [3] |

Table 2: Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl chloride | Dichloromethane | < 25°C | 99.0 | Not Specified | [4] |

| 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide | N-chlorophthalimide, Dibenzoyl peroxide, Diisopropylethylamine | Toluene | 25-30°C for 3 hours | 82.6 (two steps) | 99.2 | [5] |

Table 3: Synthesis of Rabeprazole Sulfide

| Reactants | Solvent | Base | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-Mercaptobenzimidazole | Water/Methanol | Sodium hydroxide | 45-50°C for 4 hours | Not Specified | Not Specified | [6] |

| 2-Chloromethyl-4-[3-methoxy propoxy]-3-methyl pyridine, 2-Mercapto benzimidazole | Ethanol | Sodium hydroxide | 50°C for 3 hours | Not Specified | Not Specified | [7] |

Table 4: Oxidation of Rabeprazole Sulfide to Rabeprazole

| Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| m-Chloroperbenzoic acid (m-CPBA) | Chloroform | -10 to -15°C for 3 hours | Not Specified | Not Specified | [8] |

| Sodium hypochlorite | Methanol | 0-5°C for 1-2 hours | Not Specified | Not Specified | [9] |

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane/Diethyl ether | Not Specified | Not Specified | Not Specified | [10] |

| Sodium hypochlorite | Water/Water miscible solvent | 15-30°C | Not Specified | Not Specified | [7] |

Experimental Protocols

Synthesis of 2-Mercaptobenzimidazole from o-phenylenediamine[1]

-

Dissolve potassium hydroxide (1.9 g, 0.03 mol) in a mixture of 30 mL ethanol (60%) and 20 mL water (40%).

-

Add carbon disulfide (2.69 g, 0.03 mol) with stirring and heat the mixture to 80°C.

-

Dissolve o-phenylenediamine (3.45 g, 0.03 mol) in 20 mL of ethanol at room temperature.

-

Add the o-phenylenediamine solution dropwise to the potassium hydroxide/carbon disulfide mixture.

-

Reflux the reaction mixture for 6 hours at 75-85°C.

-

Cool the mixture, filter the precipitate, and recrystallize from ethanol to obtain 2-mercaptobenzimidazole.

Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine[4]

-

Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g, 23.7 mmol) in dichloromethane (40 ml).

-

Add thionyl chloride (4.23 g, 35.6 mmol) dropwise, ensuring the temperature does not exceed 25°C.

-

Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.

Synthesis of 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Rabeprazole Sulfide)[6]

-

Dissolve sodium hydroxide (4.7 g, 118 mmol) in 120 ml of distilled water.

-

Add 2-Mercaptobenzimidazole (8.3 g, 55 mmol) to the solution and heat the mixture to 45-50°C.

-

Slowly add a methanolic solution of in situ generated 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine over 2-3 hours.

-

Stir the reaction mixture for an additional 4 hours at the same temperature.

-

Cool the mixture, and recover the methanol under vacuum.

-

Dissolve the residue in ethyl acetate, wash with 5% NaOH solution and distilled water, and dry over anhydrous sodium sulfate to yield the product.

Oxidation of Rabeprazole Sulfide to Rabeprazole[9]

-

Dissolve Rabeprazole sulfide (3 g, 8.73 mmol) in 7.5 ml of Methanol and cool to 0-5°C.

-

Slowly add a sodium hypochlorite solution (1.2-1.5% wt/wt, about 55 ml) dropwise over 1-2 hours at 0-5°C.

-

Maintain the temperature for 1 hour and monitor the reaction completion by TLC.

-

After the disappearance of the starting material, adjust the pH to 10.6 with ammonium acetate solution.

-

Extract the product with chloroform.

-

The combined organic layer is dried over anhydrous sodium sulphate and concentrated under vacuum to get Rabeprazole free base as an oily compound.

Mandatory Visualization

Caption: Synthetic pathway of Rabeprazole free acid.

References

- 1. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 5. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. asianjpr.com [asianjpr.com]

- 10. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Gastrazole Free Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrazole, also known as JB-95008, is a potent and selective cholecystokinin B (CCK2)/gastrin receptor antagonist that has been investigated for its therapeutic potential, particularly in the context of pancreatic cancer. Understanding the fundamental chemical properties of the active pharmaceutical ingredient, Gastrazole free acid, is critical for all stages of drug development, from formulation to preclinical and clinical studies. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action through signaling pathway diagrams.

Chemical Identity and Physical Properties

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Compound Name | This compound |

| Synonym | JB-95008 free acid |

| PubChem CID | 9986662 |

| Molecular Formula | C₃₄H₃₄FN₅O₇ |

| Molecular Weight | 643.66 g/mol |

| IUPAC Name | 5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| pKa (strongest acidic) | 3.5 | Prediction based on the carboxylic acid moieties. |

| pKa (strongest basic) | 4.8 | Prediction based on the benzimidazole moiety. |

| LogP | 5.2 | A measure of lipophilicity. |

| Solubility | Low | Expected to have low aqueous solubility, typical for compounds with this structure and LogP. |

Note: The values in Table 2 are computationally predicted and have not been experimentally verified in publicly available literature. They should be used as a guide for experimental design.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key chemical properties of this compound.

Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted protocol.

Protocol:

-

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed, clear container. The excess solid should be clearly visible.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility at each pH is reported as the mean concentration from at least three replicate experiments.

The following workflow diagram illustrates the process:

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a polyprotic acid like Gastrazole, multiple inflection points may be observed, corresponding to its different pKa values.

Melting Point Determination

The melting point can be determined using the capillary method.

Protocol:

-

Sample Preparation: Finely powder a small amount of crystalline this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a melting point apparatus.

-

Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). The melting point is reported as this range.

Stability Assessment

A stability-indicating assay method (SIAM) should be developed and validated to assess the stability of this compound under various stress conditions.

Protocol:

-

Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

-

Forced Degradation Studies: Expose solutions of this compound to various stress conditions, including:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Elevated temperature (e.g., 60°C)

-

Photolytic: Exposure to UV light

-

-

Sample Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Data Analysis: Quantify the amount of this compound remaining and identify and quantify any degradation products. This will help to establish the degradation profile and shelf-life of the compound under different storage conditions.

Mechanism of Action and Signaling Pathways

Gastrazole is a selective antagonist of the cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor. By blocking this receptor, Gastrazole inhibits the physiological effects of gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by gastrin, initiates a cascade of intracellular signaling events.

The binding of gastrin to the CCK2 receptor primarily activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to downstream cellular responses, including cell proliferation and acid secretion.

The following diagram illustrates the primary signaling pathway inhibited by Gastrazole:

In addition to the primary Gq pathway, the CCK2 receptor can also couple to other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is also implicated in cell proliferation. Gastrazole's antagonism of the CCK2 receptor would also inhibit these downstream effects.

The following logical diagram outlines the broader signaling network associated with CCK2 receptor activation:

Conclusion

This technical guide has synthesized the available information on the chemical properties of this compound. While a complete experimental dataset for its physicochemical properties is not currently in the public domain, the provided protocols offer a clear roadmap for their determination. The elucidation of its mechanism of action as a CCK2 receptor antagonist, supported by the signaling pathway diagrams, provides a strong foundation for further research and development. The data and protocols presented herein are essential for scientists and professionals involved in the formulation, analytical development, and preclinical assessment of this compound.

Solubility Profile of Gastrazole Free Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrazole free acid, a gastrin receptor antagonist, holds potential in therapeutic areas including pancreatic cancer. A thorough understanding of its solubility is critical for advancing research and development, enabling appropriate solvent selection for in vitro assays, formulation development, and preclinical studies. This technical guide synthesizes the available solubility information for this compound, provides context through data from structurally related compounds, and outlines a comprehensive experimental protocol for determining its solubility with precision.

Introduction to this compound

Gastrazole, in its free acid form (also known as JB95008 free acid), is an area of interest for its antagonist activity at the gastrin receptor. Its therapeutic potential is a subject of ongoing research. The physicochemical properties of a drug candidate, particularly its solubility in various solvent systems, are fundamental to its development. Solubility impacts bioavailability, dose formulation, and the design of meaningful biological experiments. This document aims to provide a core resource on the solubility of this compound.

Qualitative Solubility of Gastrazole

Direct, quantitative solubility data for this compound is not widely available in the public domain. However, information regarding its sodium salt indicates that it is soluble in dimethyl sulfoxide (DMSO)[1]. DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds[2][3]. For in vivo studies, formulations of related compounds often utilize a co-solvent system, such as DMSO combined with PEG300, Tween 80, and saline, to achieve the desired concentration and stability.

Quantitative Solubility Data

| Solvent | Omeprazole | Pantoprazole |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4], >19 mg/mL | ~30 mg/mL[5] |

| Dimethylformamide (DMF) | ~30 mg/mL[4] | ~30 mg/mL[5] |

| Ethanol | ~5 mg/mL[4], 4.5 mg/mL | ~5 mg/mL[5] |

| Methanol | Freely soluble[6] | - |

| Acetone | Slightly soluble[6] | - |

| Isopropanol | Slightly soluble[6] | - |

| Aqueous Solutions | ||

| Water | 0.5 mg/mL, Very slightly soluble[6] | Sparingly soluble |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4] | ~0.5 mg/mL[5] |

This data is for structurally related compounds and should be considered as a reference for solvent selection for this compound solubility studies.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following methodology is based on the principles of equilibrium solubility determination.

Materials and Reagents

-

This compound (pure, solid form)

-

Selected solvents (e.g., DMSO, ethanol, methanol, water, aqueous buffers of various pH)

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

Caption: A flowchart outlining the major steps for determining the equilibrium solubility of a compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared.

-

-

Calculation:

-

Calculate the solubility by multiplying the quantified concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Signaling Pathway Context

While not directly related to solubility, understanding the biological context of Gastrazole is important for researchers. Gastrazole acts as an antagonist to the cholecystokinin B (CCK2) receptor, which is also the gastrin receptor. The binding of gastrin to its receptor initiates a cascade of intracellular signaling. The diagram below provides a simplified overview of a potential signaling pathway affected by Gastrazole.

Caption: A diagram illustrating the antagonistic action of Gastrazole on the gastrin receptor signaling pathway.

Conclusion

The solubility of this compound is a critical parameter for its continued investigation. While specific quantitative data is sparse, the information on its sodium salt and related compounds suggests that polar aprotic solvents like DMSO are effective. For aqueous applications, co-solvent systems may be necessary. This guide provides a framework for researchers to approach the solubility assessment of this compound through a robust experimental protocol, enabling further research into its therapeutic applications. The direct experimental determination of its solubility in a range of pharmaceutically relevant solvents is highly recommended.

References

Pharmacokinetics of Rabeprazole in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of rabeprazole, a proton pump inhibitor (PPI), in various preclinical models. The information compiled herein, including comparative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of relevant pathways, is intended to serve as a valuable resource for researchers and professionals involved in drug development and discovery.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of rabeprazole in several preclinical species following oral (PO) and intravenous (IV) administration. These data have been compiled from various studies to facilitate cross-species comparison.

Table 1: Pharmacokinetic Parameters of Rabeprazole in Rats

| Parameter | Oral (20 mg/kg) | Intravenous | Reference |

| Cmax | 0.18 ± 0.03 µg/mL | Data not available | [1] |

| Tmax | 3.30 ± 0.60 h | Data not available | [1] |

| AUC | Data not available | Data not available | |

| t½ | ~1 hour | Data not available | [1] |

| Bioavailability (F) | <5% | N/A |

Table 2: Pharmacokinetic Parameters of Rabeprazole in Dogs

| Parameter | Oral (20 mg/dog) | Intravenous (1 mg/kg) | Intravenous (0.33, 2, and 6 mg/kg) (R)-(+)-enantiomer | Reference |

| Cmax | Data not available | Data not available | Dose-dependent increase | [2][3] |

| Tmax | Delayed by 1 h (novel formulation) | N/A | N/A | [2] |

| AUC | Data not available | Data not available | Dose-dependent increase | [3][4] |

| t½ | Longer apparent elimination half-life (novel formulation) | Data not available | Data not available | [2][3] |

| Bioavailability (F) | 70% (relative to reference product) | N/A | N/A | [2] |

| Other | Longer plasma residence time (up to 12 h) (novel formulation) | Half-life, volume of distribution, total clearance, and elimination rate constant determined | No chiral bioconversion to (S)-(-)-rabeprazole | [2][3] |

Note: Data for mice was not sufficiently available in the public domain to be included in this guide.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are summarized protocols based on the cited literature.

Animal Models and Dosing

-

Rats: For oral administration studies, rabeprazole sodium is often prepared as a buffered oral suspension to protect it from degradation in the acidic stomach environment. A common vehicle is 1% sodium bicarbonate in 0.5% hydroxypropyl methylcellulose (HPMC). For a 20 mg/kg dose, a 2 mg/mL concentration is typically prepared for administration via oral gavage at a volume of 10 mL/kg.[1] For intravenous studies, a co-solvent system of Dimethyl Sulfoxide (DMSO) or ethanol followed by dilution with a buffered saline solution (e.g., PBS, pH 7.2) is used, with the final solution being sterile-filtered.[1] A 13-week toxicokinetic study in rats involved intravenous administration of (R)-rabeprazole sodium at doses of 5, 20, and 80 mg/kg/day.[5]

-

Dogs: Beagle dogs are a commonly used model. In oral pharmacokinetic studies, a 20 mg dose of rabeprazole has been administered.[2][6] Crossover study designs are often employed with a washout period of at least one week between treatments.[2][6] For intravenous studies, doses ranging from 0.33 mg/kg to 6 mg/kg have been administered to investigate the pharmacokinetics of rabeprazole and its enantiomers.[3][4]

Sample Collection and Bioanalysis

-

Blood Sampling: Blood samples are typically collected at predetermined time points post-dosing to characterize the plasma concentration-time profile of rabeprazole.

-

Analytical Methods: The concentration of rabeprazole in plasma samples is most commonly determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][4][6] These methods offer high sensitivity and selectivity for quantifying rabeprazole and its metabolites. HPLC with UV detection has also been utilized.[2]

-

Sample Preparation: A frequent sample preparation technique is protein precipitation with acetonitrile.[4]

-

Chromatography: A C18 column is commonly used for chromatographic separation.[4]

-

Detection: Mass spectrometric detection is typically performed in the positive multi-reaction monitoring mode.[4]

-

Signaling and Metabolic Pathways

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

Rabeprazole is a prodrug that, in the acidic environment of the parietal cells, converts to its active sulfenamide form.[7] This active form then irreversibly inhibits the H+/K+-ATPase (proton pump) by forming a covalent bond, thereby blocking the final step of gastric acid secretion.[7][8]

Mechanism of Action of Rabeprazole.

Metabolic Pathway of Rabeprazole

Rabeprazole is extensively metabolized in the liver primarily through two main pathways: a non-enzymatic reduction and enzymatic metabolism by cytochrome P450 (CYP) isoenzymes.[9][10]

-

Non-enzymatic Pathway: A significant portion of rabeprazole is converted to rabeprazole thioether through a non-enzymatic reduction process.[10]

-

Enzymatic Pathway: The enzymatic metabolism is mediated mainly by CYP3A4 and CYP2C19.[9][10]

-

CYP3A4 metabolizes rabeprazole to rabeprazole sulfone.

-

CYP2C19 is involved in the demethylation of rabeprazole.

-

The metabolism of rabeprazole is considered less dependent on the polymorphic CYP2C19 enzyme compared to other PPIs.[9]

Metabolic Pathway of Rabeprazole.

Experimental Workflow

A typical preclinical pharmacokinetic study of rabeprazole involves a series of well-defined steps, from animal preparation to data analysis.

Preclinical Pharmacokinetic Study Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Liquid chromatographic/mass spectrometric assay of rabeprazole in dog plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chiral bioconversion and preclinical pharmacokinetic analysis of (R)-(+)-rabeprazole in beagle dogs by HPLC and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic evaluation of differential drug release formulations of rabeprazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

The Stability and Degradation Profile of Gastrazole (Rabeprazole) Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Gastrazole's active pharmaceutical ingredient, rabeprazole, in its free acid form. Rabeprazole, a proton pump inhibitor (PPI), is inherently labile, particularly in acidic environments. This characteristic is fundamental to its mechanism of action but also presents significant challenges in formulation and analytical development. This document outlines the degradation pathways, summarizes stability data under various stress conditions, and provides detailed experimental protocols for stability-indicating studies.

Physicochemical Properties and Intrinsic Stability

Rabeprazole is a substituted benzimidazole that functions by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells. A critical feature of rabeprazole and other PPIs is their instability in acidic conditions. The stability of rabeprazole sodium is a function of pH; it is rapidly degraded in acid media but is more stable under alkaline conditions[1][2]. In its free acid form, rabeprazole is expected to exhibit similar pH-dependent stability. The decomposition half-life of rabeprazole sodium in aqueous solutions with a pH below 3.0 is less than 10 minutes[3][4]. The molecule is also susceptible to degradation by moisture, heat, and light[3][5].

Degradation Pathways and Products

Forced degradation studies on rabeprazole have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies reveal several key degradation products.

Under acidic conditions, rabeprazole undergoes a proton-catalyzed rearrangement to form an active sulfenamide intermediate. This intermediate is responsible for covalently binding to and inhibiting the proton pump. However, further degradation can occur, leading to various products. The primary degradation pathways involve the conversion to rabeprazole sulfide and rabeprazole sulfone[6][7].

A proposed degradation pathway under acidic conditions is illustrated below.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. whitesscience.com [whitesscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In Vitro Activity of Gastrazole (JB95008) as a Gastrin Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Gastrazole (JB95008), a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. This document details the available data on its biological activity, outlines relevant experimental protocols for assessing gastrin receptor antagonists, and illustrates the key signaling pathways involved.

Quantitative Data on Gastrin Receptor Antagonism

While Gastrazole (JB95008) has been identified as a potent and selective CCK2/gastrin receptor antagonist, specific public domain data on its in vitro binding affinity (Ki) or functional inhibitory concentration (IC50) is limited. It has been reported that Gastrazole (JB95008) demonstrates inhibitory activity on the gastrin-stimulated growth of pancreatic cancer cells in both in vitro and in vivo studies[1]. One study mentioned that Gastrazole (JB95008) had a significant inhibitory effect on the gastrin-stimulated growth of BxPC-3 pancreatic cancer cells in vitro, though the specific data was noted as unpublished[2].

To provide a comparative context for the potency of selective CCK2 receptor antagonists, the following table summarizes the IC50 values for other well-characterized compounds in this class.

| Compound | Assay Type | Cell Line/Tissue | Measured Effect | IC50 (nM) | Reference |

| Gastrazole (JB95008) | Cell Proliferation | BxPC-3 Pancreatic Cancer Cells | Inhibition of gastrin-stimulated growth | Data not publicly available | [1][2] |

| YM022 | Pancreastatin Secretion | Isolated Rat ECL Cells | Inhibition of gastrin-evoked secretion | 0.5 | |

| AG041R | Pancreastatin Secretion | Isolated Rat ECL Cells | Inhibition of gastrin-evoked secretion | 2.2 | |

| YF476 (Netazepide) | Pancreastatin Secretion | Isolated Rat ECL Cells | Inhibition of gastrin-evoked secretion | 2.7 |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the in vitro activity of gastrin receptor antagonists like Gastrazole (JB95008).

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCK2 receptor.

-

Cell Line: A cell line recombinantly expressing the human CCK2 receptor (e.g., CHO-CCK2R, A431-CCK2R).

-

Radioligand: A radiolabeled ligand that binds to the CCK2 receptor, such as [125I]-labeled gastrin or a high-affinity antagonist.

-

Procedure:

-

Prepare cell membranes from the CCK2R-expressing cell line.

-

Incubate a fixed concentration of the radioligand with varying concentrations of the test compound (e.g., Gastrazole) and the cell membranes in a suitable buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of CCK2 receptor activation.

-

Cell Line: A CCK2R-expressing cell line (e.g., GH3 rat anterior pituitary cells, 3T3 mouse embryonic fibroblasts).

-

Agonist: Gastrin or a synthetic agonist like pentagastrin.

-

Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Procedure:

-

Load the cells with the calcium indicator dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the antagonist (e.g., Gastrazole).

-

Stimulate the cells with a fixed concentration of the agonist (e.g., gastrin).

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader or microscope.

-

The IC50 value is the concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response.

-

Cell Proliferation Assay

This assay assesses the ability of a gastrin receptor antagonist to inhibit the growth-promoting effects of gastrin on cancer cell lines.

-

Cell Line: A cancer cell line that expresses the CCK2 receptor and proliferates in response to gastrin (e.g., BxPC-3 pancreatic cancer cells).

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Serum-starve the cells to synchronize their cell cycle.

-

Treat the cells with varying concentrations of the antagonist (e.g., Gastrazole) in the presence or absence of a stimulating concentration of gastrin.

-

Incubate the cells for a defined period (e.g., 24-72 hours).

-

Assess cell proliferation using a suitable method, such as:

-

MTT assay: Measures the metabolic activity of viable cells.

-

BrdU incorporation assay: Measures DNA synthesis.

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

The inhibitory effect of the antagonist on gastrin-stimulated proliferation is then quantified.

-

Visualizations: Signaling Pathways and Experimental Workflows

Gastrin Receptor Signaling Pathway

Caption: Gastrin receptor signaling pathway and the inhibitory action of Gastrazole.

Experimental Workflow for In Vitro Characterization of a Gastrin Receptor Antagonist

Caption: Workflow for characterizing a gastrin receptor antagonist in vitro.

References

Molecular Targets of Acid-Suppressing Agents in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-suppressing agents, primarily developed for gastroesophageal disorders, are gaining significant attention for their potential as anti-neoplastic agents. This guide provides an in-depth technical overview of the molecular targets of select proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs) in cancer cells, with a focus on gastric cancer. While the term "Gastrazole free acid" does not correspond to a recognized compound, this document will detail the mechanisms of action for rabeprazole, omeprazole, and tegoprazan, which are likely the compounds of interest. We will explore their impact on key signaling pathways, present quantitative data from relevant studies, provide detailed experimental protocols, and visualize the intricate molecular interactions through signaling pathway diagrams.

Introduction: The Emerging Role of Acid Suppression in Oncology

The tumor microenvironment is often characterized by extracellular acidity, a consequence of altered cancer cell metabolism known as the Warburg effect. To maintain a viable intracellular pH, cancer cells upregulate proton pumps, such as the vacuolar-type H+-ATPase (V-ATPase). This acidic microenvironment promotes tumor progression, invasion, metastasis, and drug resistance. Proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs), by targeting these pumps, can disrupt the pH homeostasis of cancer cells, leading to cytotoxic effects and sensitization to conventional chemotherapies. This guide will delve into the specific molecular mechanisms of rabeprazole, omeprazole, and tegoprazan in the context of cancer therapy.

Molecular Targets and Signaling Pathways

Rabeprazole: Targeting the ERK1/2 Signaling Pathway

Rabeprazole, a second-generation PPI, exhibits anti-proliferative effects in gastric cancer cells primarily through the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[1][2][3]

-

Mechanism of Action: Rabeprazole treatment leads to a significant reduction in the phosphorylation of ERK1/2.[1][4] The dephosphorylation of ERK1/2 inhibits downstream signaling cascades that are crucial for cell proliferation and survival.[1] This inhibition of ERK1/2 phosphorylation has been observed to correlate with a decrease in the viability of gastric cancer cells.[3]

-

Downstream Effects: The inactivation of the ERK1/2 pathway by rabeprazole contributes to the induction of apoptosis in gastric cancer cells.[1][3]

Omeprazole: Dual Mechanism Involving FTO and mTORC1

Omeprazole, a widely used PPI, has been shown to enhance the chemosensitivity of gastric cancer cells through a novel mechanism involving the inhibition of the N6-methyladenosine (m6A) demethylase, fat mass and obesity-associated protein (FTO).[5][6]

-

Mechanism of Action: Omeprazole pretreatment leads to a decrease in FTO expression, resulting in an increased total m6A level in gastric cancer cells.[5] The inhibition of FTO enhances the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[5][6]

-

Downstream Effects: The activation of mTORC1 signaling inhibits pro-survival autophagy, thereby increasing the apoptotic rate in cancer cells treated with chemotherapeutic agents.[5] Furthermore, the omeprazole-induced inhibition of FTO upregulates the expression of the apoptosis-related tumor suppressor gene, DNA damage-inducible transcript 3 (DDIT3), in an m6A-dependent manner.[5][6]

Tegoprazan: A P-CAB Targeting the PI3K/AKT/GSK3β Pathway

Tegoprazan, a potassium-competitive acid blocker, demonstrates anti-cancer effects in gastric cancer cells by modulating the PI3K/AKT/GSK3β signaling pathway and the expression of the proto-oncogene cMYC.

-

Mechanism of Action: Treatment with tegoprazan has been shown to affect the G1/S phase of the cell cycle, leading to cell cycle arrest. This effect is associated with the PI3K/AKT/GSK3β signaling pathway.

-

Downstream Effects: Upstream regulator analysis has identified cMYC as a key molecule in the anti-cancer effects of tegoprazan. The modulation of the PI3K/AKT/GSK3β pathway by tegoprazan ultimately inhibits cell migration, invasion, colony formation, and the epithelial-mesenchymal transition (EMT).

Common Mechanism: Inhibition of V-ATPase

A common mechanism of action for PPIs in cancer cells is the inhibition of vacuolar-type H+-ATPase (V-ATPase).

-

Mechanism of Action: V-ATPases are responsible for extruding protons from the cytoplasm, maintaining a relatively alkaline intracellular pH and contributing to the acidic tumor microenvironment. PPIs can inhibit the activity of V-ATPase, leading to intracellular acidification.

-

Downstream Effects: The disruption of pH homeostasis results in cytotoxicity, induction of apoptosis, and sensitization of cancer cells to chemotherapeutic drugs.

Quantitative Data

The following tables summarize the quantitative data on the anti-cancer effects of rabeprazole, omeprazole, and tegoprazan from the cited studies.

| Compound | Cell Line | Parameter | Value | Conditions | Reference |

| Rabeprazole | AGS | Apoptosis Rate | 72.21 ± 3.24% | 0.2 mM, 72h | [1][3] |

| Rabeprazole | MKN-28 | Cell Viability | Marked Decrease | 0.2 mM, 16h | [3] |

| Rabeprazole | KATO III, MKN-45 | Cell Viability | Attenuated | 0.2 mM, 16h | [3] |

| Compound | Target | Parameter | Value | Reference |

| Omeprazole | H+,K+-ATPase | IC50 | 5.8 µM | |

| Omeprazole | Histamine-induced acid formation | IC50 | 0.16 µM | |

| Omeprazole | CYP2C19 | Ki | 3.1 µM | |

| Omeprazole | CYP2C9 | Ki | 40.1 µM | |

| Omeprazole | CYP3A | Ki | 84.4 µM |

| Compound | Target | Parameter | Value Range | Reference |

| Tegoprazan | Porcine, canine, and human H+/K+-ATPases | IC50 | 0.29 to 0.52 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Harvest the cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration Assay (Wound Healing Assay)

This assay measures the rate of collective cell migration.

-

Monolayer Formation: Grow cells to confluence in a 6-well plate.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Cell Invasion Assay (Matrigel Invasion Assay)

This assay assesses the ability of cells to invade through an extracellular matrix.

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the molecular interactions and experimental processes described in this guide.

Caption: Rabeprazole inhibits ERK1/2 phosphorylation, leading to decreased cell proliferation and increased apoptosis.

Caption: Omeprazole inhibits FTO, leading to mTORC1 activation, autophagy inhibition, and DDIT3 upregulation, ultimately promoting apoptosis.

Caption: Tegoprazan modulates the PI3K/AKT/GSK3β pathway, affecting cMYC and leading to cell cycle arrest and inhibition of migration and invasion.

Caption: A general experimental workflow for evaluating the anti-cancer effects of acid-suppressing agents.

Conclusion and Future Directions

The evidence presented in this guide highlights the significant potential of acid-suppressing agents, including rabeprazole, omeprazole, and tegoprazan, as repurposed drugs for cancer therapy. Their ability to target fundamental processes in cancer cells, such as pH regulation, signaling pathways controlling proliferation and survival, and epigenetic modifications, opens new avenues for treatment strategies. Future research should focus on further elucidating the intricate molecular mechanisms, identifying predictive biomarkers for patient stratification, and conducting well-designed clinical trials to translate these promising preclinical findings into effective cancer therapies. The exploration of combination therapies, where these agents are used to sensitize tumors to conventional chemotherapy or immunotherapy, is a particularly promising area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omeprazole improves chemosensitivity of gastric cancer cells by m6A demethylase FTO-mediated activation of mTORC1 and DDIT3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Rabeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Rabeprazole, the free acid form of the proton pump inhibitor commonly known by brand names such as Gastrazole. The document details the crystallographic and spectroscopic properties, outlines experimental protocols for its characterization, and presents logical workflows for its analysis. While Rabeprazole is typically formulated as its sodium salt, this guide focuses on the free acid form, drawing comparisons to its well-characterized sodium salt where relevant.

Crystallographic Analysis

The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. While extensive crystallographic data is available for the various polymorphic forms of Rabeprazole sodium, detailed single-crystal structure data for Rabeprazole free acid is not as widely reported. The analysis of Rabeprazole sodium's solid forms provides valuable insight into the molecular packing and potential intermolecular interactions that may also be relevant to the free acid.

Polymorphism in Rabeprazole sodium is well-documented, with multiple crystalline forms (designated as Form I, II, X, Y, Z, etc.) and hydrated states identified.[1] These polymorphs exhibit distinct physicochemical properties.[1] The primary technique for identifying and differentiating these crystalline forms is Powder X-ray Diffraction (PXRD).[1]

Data Presentation: Crystallographic Data for Rabeprazole Sodium Polymorphs

The following table summarizes the characteristic PXRD peaks for several known polymorphic forms of Rabeprazole sodium.

| Form | Characteristic 2θ° Peaks |

| Form Y | 5.61, 7.21, 7.73, 9.65, 10.35, 11.23, 14.55, 16.42, 16.90, 19.44, 24.94[2] |

| Form Z | 4.69, 9.07, 9.42, 11.25, 14.71, 16.24, 17.26, 18.52, 19.32, 19.63, 19.92, 20.80, 21.48, 23.07, 24.81, 25.70, 27.47, 30.01[2] |

| Form α (hemihydrate) | 3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9[2] |

| Form β (sesquihydrate) | 4.7, 9.4, 13.2, 16.8, 22.2[2] |

| Form C | 4.8, 6.3, 8.1, 12.6, 14.8, 19.8, 20.8, 22.0[3] |

| Form D | 6.5, 7.3, 7.9, 9.9, 14.3, 16.5, 17.6, 23.2[3] |

| Form F | 3.9, 5.6, 7.7, 11.6, 14.2, 19.5, 24.6[3] |

| Unnamed Crystalline Form | 5.8, 7.5, 12.1, 12.8, 13.3, 15.6, 16.7, 18.3, 20.4, 25.7, 26.8, 31.5[4] |

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the molecular structure of Rabeprazole and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| 8.26-8.24 (d, 1H) | 162.67 |

| 7.48-7.44 (m, 2H) | 154.68 |

| 6.92-6.87 (m, 3H) | 150.35 |

| 4.70-4.66 (d, 1H) | 147.69 |

| 4.45-4.41 (d, 1H) | 121.40 |

| 4.09-4.05 (t, 2H) | 119.79 |

| 3.48-3.44 (t, 2H) | 117.38 |

| 3.23 (s, 3H) | 110.49 |

| 2.14 (s, 3H) | 106.27 |

| 1.99-1.93 (q, 2H) | 68.31 |

| 65.09 | |

| 57.95 | |

| 36.25 | |

| 28.68 | |

| 10.36 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Rabeprazole.

| Wavenumber (cm⁻¹) | Assignment |

| 3382 | N-H Stretch |

| 2927 | C-H Stretch |

| 1583 | C=C Aromatic Stretch |

| 1462 | C-H Bend |

| 1384 | C-H Bend |

| 1298, 1269 | C-N Stretch |

| 1190, 1157 | C-O Stretch |

| 1093, 1018 | S=O Stretch |

| 745 | Aromatic C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Rabeprazole.

| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| ESI-MS (+) | 360.1 [M+H]⁺ | 242.2, 198.1 |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the accurate structural analysis of Rabeprazole.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of Rabeprazole sodium.

Instrumentation: A powder X-ray diffractometer with CuKα radiation (λ = 1.5406 Å).

Sample Preparation: A small quantity of the sample is gently pressed into a sample holder to ensure a flat surface.

Data Collection: The diffractogram is typically recorded over a 2θ range of 3° to 40°.

Data Analysis: The positions (2θ) and relative intensities of the diffraction peaks are compared to reference patterns of known polymorphs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of Rabeprazole.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of Rabeprazole is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Collection: ¹H and ¹³C spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in Rabeprazole.

Instrumentation: An FTIR spectrometer.

Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small amount of Rabeprazole is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

Data Collection: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Rabeprazole and to separate it from related substances.

Instrumentation: An HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm.

Sample Preparation: A known concentration of Rabeprazole is dissolved in a suitable solvent, typically the mobile phase.

Data Analysis: The retention time and peak area are used to identify and quantify Rabeprazole and its impurities.

Mandatory Visualizations

Experimental Workflow for Polymorphism Analysis

Caption: Workflow for the analysis of Rabeprazole sodium polymorphism.

Logical Relationships in Structural Elucidation

Caption: Logical relationships in the spectroscopic elucidation of Rabeprazole's structure.

References

Methodological & Application

Protocol for dissolving Gastrazole free acid for cell culture

Application Notes and Protocols for Cell Culture

Topic: Protocol for Dissolving Gastrazole Free Acid for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gastrazole is a potent and selective antagonist of the cholecystokinin B/gastrin receptor (CCK2R), playing a crucial role in studying gastrin-mediated signaling pathways, which are implicated in cell proliferation and cancer progression.[1][2] Proper preparation of Gastrazole solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions like cell culture media. This protocol provides a detailed methodology for dissolving Gastrazole using Dimethyl sulfoxide (DMSO) as a solvent to create a concentrated stock solution, followed by dilution to a final working concentration in cell culture medium. Adherence to this protocol will ensure compound solubility while minimizing solvent-induced cytotoxicity.

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free microcentrifuge tubes (1.5 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Protocol 1: Preparation of a 10 mM Gastrazole Stock Solution

This protocol outlines the preparation of a highly concentrated stock solution in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Equilibrate Reagents: Allow the vial of Gastrazole powder and the DMSO to come to room temperature before opening to prevent condensation.

-

Weigh Gastrazole: Accurately weigh the desired amount of this compound powder. For this protocol, we will use 1 mg as an example.

-

Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of Gastrazole (C₂₁H₁₇N₃O₃S) is 391.45 g/mol .

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.010 mol/L * 391.45 g/mol )) * 1,000,000 µL/L ≈ 255.5 µL

-

-

Dissolution: Add the calculated volume of DMSO (255.5 µL) to the vial containing 1 mg of Gastrazole.

-

Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be observed. Gentle warming to 37°C can aid dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Table 1: Preparation of 10 mM Gastrazole Stock Solution

| Parameter | Value |

|---|---|

| Compound | This compound |

| Molecular Weight | 391.45 g/mol |

| Desired Stock Concentration | 10 mM |

| Mass of Gastrazole | 1 mg |

| Volume of DMSO to Add | 255.5 µL |

Protocol 2: Preparation of Gastrazole Working Solution

This protocol describes the serial dilution of the DMSO stock solution into pre-warmed cell culture medium to achieve the final desired experimental concentration. The key objective is to minimize the final DMSO concentration to prevent cellular toxicity.[3][4]

-

Determine Final Concentration: Decide the final concentration of Gastrazole required for your experiment (e.g., 1 µM, 10 µM).

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM Gastrazole stock solution at room temperature.

-

Perform Serial Dilution: It is critical to perform serial dilutions to prevent precipitation of the compound when transferring from a high DMSO concentration directly into an aqueous medium.[3]

-

Example for a 10 µM final concentration with 0.1% final DMSO:

-

Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO.

-

Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental vessel (e.g., a well in a culture plate). This results in a final concentration of 10 µM Gastrazole and a final DMSO concentration of 0.1%.

-

-

-

Mix Gently: Mix the final working solution gently by swirling the plate or pipetting up and down carefully.

-

Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to control cells. This ensures that any observed effects are due to the compound and not the solvent.[4]

-

Use Immediately: Use the prepared working solution immediately, as the stability of Gastrazole in aqueous media is not guaranteed over long periods.[5]

Table 2: Example Dilution Scheme for Gastrazole Working Solutions

| Final Gastrazole Concentration | Stock Solution (10 mM) | Intermediate Dilution (in Medium) | Final Dilution (in Medium) | Final DMSO Concentration |

|---|---|---|---|---|

| 1 µM | 1 µL | 1 µL Stock + 999 µL Medium (10 µM) | 100 µL of Intermediate + 900 µL Medium | 0.1% |

| 5 µM | 1 µL | 1 µL Stock + 199 µL Medium (50 µM) | 100 µL of Intermediate + 900 µL Medium | 0.5% |

| 10 µM | 2 µL | 2 µL Stock + 198 µL Medium (100 µM) | 100 µL of Intermediate + 900 µL Medium | 0.1% |

Workflow and Pathway Diagrams

Caption: Workflow for preparing Gastrazole stock and working solutions.

Caption: Gastrazole antagonism of the Gastrin/CCK2R signaling pathway.

Important Considerations and Data

-

DMSO Toxicity: While DMSO is a common solvent, it can be toxic to cells at higher concentrations.[6] The acceptable final concentration of DMSO varies between cell lines, but it is generally recommended to keep it below 0.5%, and ideally at or below 0.1%.[3][4] Always perform a dose-response experiment for your specific cell line to determine its tolerance to DMSO.

Table 3: General Recommendations for Maximum Final DMSO Concentration

| Cell Type Sensitivity | Maximum Recommended DMSO % (v/v) | Notes |

|---|---|---|

| High (e.g., Primary Cells) | ≤ 0.1% | May induce differentiation or stress even at low levels. |

| Moderate (e.g., most immortalized cell lines) | ≤ 0.5% | A vehicle control is essential.[4] |

| Low (e.g., robust lines like HepG2) | ≤ 1.0% | Monitor for signs of toxicity or altered phenotype. |

-

Compound Stability: The stability of compounds can vary significantly in nutrient-rich cell culture media.[5][7] It is advisable to add the Gastrazole working solution to the cells immediately after preparation and to replace the medium with a fresh working solution for long-term experiments (e.g., > 24 hours), depending on the compound's half-life in the culture conditions.

-

pH Considerations: Dissolving an acidic compound like this compound might slightly alter the pH of a poorly buffered solution. However, the high buffering capacity of standard cell culture media (e.g., via bicarbonate and HEPES) typically prevents significant pH shifts when adding microliter volumes of a dissolved compound.[8]

-

Solubility Issues: If precipitation occurs when diluting the stock solution into the culture medium, try a more gradual serial dilution.[3] Alternatively, reducing the final working concentration or slightly increasing the final DMSO percentage (while remaining within non-toxic limits) may be necessary.

References

- 1. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Dosing of Rabeprazole in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Rabeprazole in mouse models. Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid production by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Its use in preclinical mouse models is crucial for studying gastrointestinal diseases, developing new therapeutic strategies, and evaluating drug efficacy.

Due to its instability in acidic environments, proper formulation and administration are critical for achieving reliable and reproducible results in in vivo studies.[2] This document outlines detailed protocols for oral gavage, summarizes key quantitative data from various studies, and provides visual diagrams of experimental workflows and the mechanism of action.

Data Presentation: Quantitative Dosing Information

The following table summarizes reported in vivo dosing parameters for Rabeprazole in rodent models. It is important to note that the optimal dose and frequency can vary depending on the specific mouse strain, disease model, and experimental endpoint.

| Animal Model | Route of Administration | Dose | Dosing Frequency | Vehicle/Formulation | Key Findings |

| Wistar Rats | Subcutaneous (s.c.) | 30 mg/kg | Daily for 2-4 weeks | Not specified | Increased serum gastrin and histidine decarboxylase activity.[3] |

| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 20 mg/kg | Single dose | Not specified | Part of a protocol to measure the effect on gastric pH.[1] |

| High-Fat Diet-Fed Mice | Not specified | Not specified | Not specified | Not specified | Alleviated chronic inflammation and improved glucose tolerance.[4] |

| Helicobacter pylori infected mice | Oral | 20 mg twice daily (human dose context) | 7 days | In combination with antibiotics | Eradication of H. pylori.[5][6] |

| General Rodent Models (Rat) | Oral Gavage | 20 mg/kg | As per study design | 1% Sodium Bicarbonate in 0.5% HPMC | Example formulation for oral suspension.[2] |

Experimental Protocols

Protocol 1: Preparation of Rabeprazole Sodium for Oral Gavage in Mice

This protocol describes the preparation of a buffered oral suspension to protect Rabeprazole from degradation in the acidic environment of the stomach.[2]

Materials:

-

Rabeprazole sodium powder

-

Sodium bicarbonate (NaHCO₃)

-

Hydroxypropyl methylcellulose (HPMC) or Carboxymethyl cellulose (CMC)

-

Purified water

-

Calibrated balance

-

Magnetic stirrer and stir bar

-

pH meter

-

Appropriate syringes and gavage needles (20-22 gauge for most adult mice)[7]

Procedure:

-

Vehicle Preparation:

-

Prepare a 0.5% (w/v) solution of HPMC or CMC in purified water. This will act as a suspending agent.

-

To this solution, add sodium bicarbonate to a final concentration of 1-2% (w/v) to create an alkaline buffer.[2] For example, to prepare 10 mL of vehicle, dissolve 50 mg of HPMC and 100-200 mg of NaHCO₃ in 10 mL of purified water.

-

-

Rabeprazole Suspension:

-

Calculate the required amount of Rabeprazole sodium based on the desired dose (e.g., 20 mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).[2][8]

-

For a 25g mouse at a 20 mg/kg dose and a 10 mL/kg dosing volume, you would need 0.5 mg of Rabeprazole per mouse (0.25 mL dosing volume).

-

Weigh the appropriate amount of Rabeprazole sodium powder.

-

While stirring the alkaline vehicle, gradually add the Rabeprazole powder to create a uniform suspension.

-

-

Final Preparation and Administration:

Protocol 2: Oral Gavage Procedure in Mice

This protocol outlines the standard operating procedure for administering substances orally to mice.[7][8][10][11]

Materials:

-

Prepared Rabeprazole suspension

-

Appropriately sized syringe

-

Gavage needle (20-22 gauge, 1-1.5 inches long with a rounded tip for adult mice)[7][8]

-

Weigh scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to calculate the precise volume of the Rabeprazole suspension to be administered.

-

Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held securely.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and avoid perforation.[10]

-

Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.

-

-

Substance Administration:

-

Once the needle is correctly positioned in the esophagus, slowly administer the Rabeprazole suspension over 2-3 seconds.[7]

-

Administering the solution too quickly can cause regurgitation and aspiration.

-

-

Post-Procedure Monitoring:

-

After administration, gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[7]

-

Mandatory Visualizations

Caption: Experimental workflow for in vivo Rabeprazole dosing in mice.

Caption: Mechanism of action of Rabeprazole in gastric parietal cells.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of rabeprazole on histamine synthesis in enterochromaffin-like cells of mast cell-deficient (Ws/Ws) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rabeprazole mitigates obesity-induced chronic inflammation and insulin resistance associated with increased M2-type macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medsinfo.com.au [medsinfo.com.au]

- 6. Rabeprazole: a review of its use in acid-related gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. benchchem.com [benchchem.com]

- 10. research-support.uq.edu.au [research-support.uq.edu.au]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

Application Notes and Protocols for Gastrazole (Rabeprazole) Free Acid Assay Development and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrazole, containing the active pharmaceutical ingredient (API) Rabeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely used in the treatment of acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] Accurate and reliable analytical methods are crucial for the quantification of Rabeprazole in bulk drug substances and pharmaceutical formulations to ensure its quality, efficacy, and safety.

These application notes provide detailed protocols for the development and validation of two common analytical methods for the assay of Rabeprazole free acid: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies are based on established practices and conform to the International Council for Harmonisation (ICH) guidelines.[3][4]